2-Chloro-6-fluorobenzoyl chloride
Overview
Description
2-Chloro-6-fluorobenzoyl chloride is a useful research compound. Its molecular formula is C7H3Cl2FO and its molecular weight is 193 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Conformational Structures
2-Chloro-6-fluorobenzoyl chloride has been studied for its gas phase molecular structures and conformational compositions. Research on similar compounds, such as 2-fluorobenzoyl chloride and 2-chlorobenzoyl chloride, using gas electron diffraction and quantum chemical calculations, revealed that these molecules exist in two non-planar conformers, with trends observed in molecular behavior with increasing halogen atomic size (Johansen, Dahl, & Hagen, 2013).
Ortho Effect in Solvolysis
The ortho effect, particularly in compounds like 2,6-difluorobenzoyl chloride, is significant in understanding the solvolysis of this compound. The impact of halogen substituents on solvolysis mechanism has been investigated, revealing how these substituents influence the reaction pathways (Park & Kevill, 2012).
Photoinduced Rotamerization and Dissociation
Studies on o-fluorobenzoyl chloride, closely related to this compound, have investigated photoinduced reactions such as rotamerization and dissociation in solid Ar. This research aids in understanding the photolysis products and reaction mechanisms of similar chloro-fluorobenzoyl compounds (Tanaka et al., 2014).
Synthetic Applications
The compound 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride was synthesized from 2-chloro-6-fluorobenzaldehyde, indicating the potential of this compound in complex organic syntheses (Su Wei-ke, 2008).
Anticancer Activity
In a study focusing on the synthesis of 2-aminobenzophenones, this compound was used as a precursor. The compounds synthesized showed potential anticancer activity, highlighting the relevance of this compound in medicinal chemistry (Cortez-Maya et al., 2012).
Crystallization Pathway Analysis
Research on 4-fluorobenzoyl chloride, similar to this compound, has provided insights into crystallization pathways, which are essential for understanding the solid-state properties of such compounds (Dikundwar & Row, 2014).
Mechanism of Action
Target of Action
The primary target of 2-Chloro-6-fluorobenzoyl chloride It has been used as an alkylating reagent in the synthesis of various compounds . Alkylating agents are known to interact with nucleophilic sites in biological molecules, such as the nitrogen atoms in DNA bases.
Mode of Action
This compound: acts as an alkylating agent . Alkylating agents are highly reactive chemicals that introduce alkyl groups into biologically active molecules and prevent their normal functioning, which can lead to the death of cells. In the case of This compound , it can react with nucleophilic sites in other molecules, leading to the formation of covalent bonds.
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment. Furthermore, it may decompose under certain conditions, releasing irritating gases and vapors .
Biochemical Analysis
Biochemical Properties
2-Chloro-6-fluorobenzoyl chloride plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules through its reactive acyl chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. For example, it can react with amino groups in proteins, resulting in the formation of amide bonds .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes involved in critical cellular pathways. This compound can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the modification of key signaling proteins can alter signal transduction pathways, leading to changes in gene expression and metabolic activities .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through its reactive acyl chloride group. This group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. The compound can also induce changes in gene expression by modifying transcription factors or other regulatory proteins. These interactions at the molecular level contribute to the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under specific conditions such as exposure to moisture. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained modifications of proteins and enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, such as the selective modification of target proteins. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that catalyze the hydrolysis of the acyl chloride group, leading to the formation of corresponding carboxylic acids. These metabolic transformations can affect metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, binding to transport proteins can facilitate the compound’s entry into cells and its subsequent distribution to target sites .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, where it exerts its biochemical effects. For instance, it may localize to the endoplasmic reticulum or mitochondria, depending on the presence of specific targeting sequences or modifications .
Properties
IUPAC Name |
2-chloro-6-fluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNAJZAKJGKJCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20229695 | |
Record name | 2-Chloro-6-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20229695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79455-63-3 | |
Record name | 2-Chloro-6-fluorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79455-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-fluorobenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079455633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-6-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20229695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-fluorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.943 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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